REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:9]=[C:10]([CH3:12])[CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[BH4-].[Na+].CC(C)=O>C(O)C>[CH3:1][CH:2]([CH:9]=[C:10]([CH3:11])[CH3:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8] |f:1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCC=O)C=C(C)C
|
Name
|
|
Quantity
|
96 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
is carried out to 5° C.
|
Type
|
CUSTOM
|
Details
|
a bulk temperature of 10° C
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
is carried out to 5° C.
|
Type
|
CUSTOM
|
Details
|
to destroy the
|
Type
|
CUSTOM
|
Details
|
a bulk temperature of 10° C
|
Type
|
CUSTOM
|
Details
|
a bulk temperature of 10° C
|
Type
|
ADDITION
|
Details
|
40 g of water are also added
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed once with 50 g of saturated aqueous NaHCO3 solution and twice with 50 g of water
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the toluene is evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
After distillation, 13.4 g (0.08 mol) of (B.p.: 105° C./10 torr)
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC(CCCCCO)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |